molecular formula C24H31N5O2 B7805381 Otenzepad CAS No. 100158-38-1

Otenzepad

Cat. No. B7805381
Key on ui cas rn: 100158-38-1
M. Wt: 421.5 g/mol
InChI Key: UBRKDAVQCKZSPO-UHFFFAOYSA-N
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Patent
US04550107

Procedure details

Ethyl chlorocarbonate (11.0 g, 0.101 mol) is added dropwise, at 0° C., to a suspension of 2-[(diethylamino)methyl]-1-piperidino acetic acid (22.83 g, 0.1 mol) in dry tetrahydrofuran (200 ml). Then, 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (21.12 g, 0.1 mol) and triethylamine (20.24 g, 0.2 mol) are added to the resulting suspension which is then stirred for a further hour at 0° C. and then for 4 hours at ambient temperature. The mixture is poured into 2N sodium hydroxide solution (1.6 liters), extracted exhaustively with dichloromethane, the organic phase concentrated to dryness and the residue purified by recrystallization from ethanol and from methanol. Colorless crystals (6.3 g) are obtained, mp. 226°-228° C., which were shown by thin layer chromatography, mixed melting point and IR spectrum to be identical to a sample prepared according to Example 34.
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
2-[(diethylamino)methyl]-1-piperidino acetic acid
Quantity
22.83 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.12 g
Type
reactant
Reaction Step Two
Quantity
20.24 g
Type
reactant
Reaction Step Two
Quantity
1.6 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)[O:2][CH2:3][CH3:4].[N:7]1[C:12]2[NH:13][C:14]3[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=3[C:16](=[O:18])[NH:17][C:11]=2[CH:10]=[CH:9][CH:8]=1.[CH2:23]([N:25]([CH2:28][CH3:29])[CH2:26][CH3:27])[CH3:24].[OH-].[Na+]>O1CCCC1>[CH2:23]([N:25]([CH2:28][CH:29]1[CH2:11][CH2:10][CH2:9][CH2:8][N:7]1[CH2:4][C:3]([N:13]1[C:14]2[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=2[C:16](=[O:18])[NH:17][C:11]2[CH:10]=[CH:9][CH:8]=[N:7][C:12]1=2)=[O:2])[CH2:26][CH3:27])[CH3:24] |f:3.4|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C(OCC)(=O)Cl
Name
2-[(diethylamino)methyl]-1-piperidino acetic acid
Quantity
22.83 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
21.12 g
Type
reactant
Smiles
N1=CC=CC2=C1NC1=C(C(N2)=O)C=CC=C1
Name
Quantity
20.24 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.6 L
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is then stirred for a further hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted exhaustively with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue purified by recrystallization from ethanol and from methanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)N(CC)CC1N(CCCC1)CC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04550107

Procedure details

Ethyl chlorocarbonate (11.0 g, 0.101 mol) is added dropwise, at 0° C., to a suspension of 2-[(diethylamino)methyl]-1-piperidino acetic acid (22.83 g, 0.1 mol) in dry tetrahydrofuran (200 ml). Then, 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (21.12 g, 0.1 mol) and triethylamine (20.24 g, 0.2 mol) are added to the resulting suspension which is then stirred for a further hour at 0° C. and then for 4 hours at ambient temperature. The mixture is poured into 2N sodium hydroxide solution (1.6 liters), extracted exhaustively with dichloromethane, the organic phase concentrated to dryness and the residue purified by recrystallization from ethanol and from methanol. Colorless crystals (6.3 g) are obtained, mp. 226°-228° C., which were shown by thin layer chromatography, mixed melting point and IR spectrum to be identical to a sample prepared according to Example 34.
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
2-[(diethylamino)methyl]-1-piperidino acetic acid
Quantity
22.83 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.12 g
Type
reactant
Reaction Step Two
Quantity
20.24 g
Type
reactant
Reaction Step Two
Quantity
1.6 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)[O:2][CH2:3][CH3:4].[N:7]1[C:12]2[NH:13][C:14]3[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=3[C:16](=[O:18])[NH:17][C:11]=2[CH:10]=[CH:9][CH:8]=1.[CH2:23]([N:25]([CH2:28][CH3:29])[CH2:26][CH3:27])[CH3:24].[OH-].[Na+]>O1CCCC1>[CH2:23]([N:25]([CH2:28][CH:29]1[CH2:11][CH2:10][CH2:9][CH2:8][N:7]1[CH2:4][C:3]([N:13]1[C:14]2[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=2[C:16](=[O:18])[NH:17][C:11]2[CH:10]=[CH:9][CH:8]=[N:7][C:12]1=2)=[O:2])[CH2:26][CH3:27])[CH3:24] |f:3.4|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C(OCC)(=O)Cl
Name
2-[(diethylamino)methyl]-1-piperidino acetic acid
Quantity
22.83 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
21.12 g
Type
reactant
Smiles
N1=CC=CC2=C1NC1=C(C(N2)=O)C=CC=C1
Name
Quantity
20.24 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.6 L
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is then stirred for a further hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted exhaustively with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue purified by recrystallization from ethanol and from methanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)N(CC)CC1N(CCCC1)CC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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